An In-Depth Technical Guide to the Physicochemical Properties of 1-Phenylpentan-1-one
An In-Depth Technical Guide to the Physicochemical Properties of 1-Phenylpentan-1-one
A Note on the Compound: Initial literature searches for "1-phenylnonan-1-one" yielded limited comprehensive data. However, a closely related and well-documented compound, 1-phenylpentan-1-one (also known as Valerophenone), is extensively studied and possesses significant applications in research and industry. This guide will focus on the properties and protocols associated with 1-phenylpentan-1-one, assuming a potential user query error.
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-phenylpentan-1-one, tailored for researchers, scientists, and professionals in drug development. The information presented herein is curated from various scientific sources and is intended to be a valuable resource for laboratory and research applications.
Physicochemical Properties
1-Phenylpentan-1-one is an aromatic ketone characterized by a phenyl group attached to a pentanoyl moiety.[1] It is a colorless to pale yellow liquid at room temperature with a faint aromatic odor.[2]
Quantitative Data Summary
The key physical and chemical properties of 1-phenylpentan-1-one are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄O | [3][4] |
| Molecular Weight | 162.23 g/mol | [4] |
| CAS Number | 1009-14-9 | [3][4] |
| Melting Point | -9 °C | [2] |
| Boiling Point | 244-245 °C (at 760 mmHg) | [5] |
| 105-107 °C (at 5 mmHg) | [5] | |
| Density | 0.975 g/mL at 20 °C | [5] |
| Refractive Index (n20/D) | 1.5143 | [5] |
| Flash Point | 102.22 °C (Closed Cup) | [6] |
| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, ether, and dichloromethane. | [2][5] |
| logP (Octanol/Water) | 3.0595 | [7] |
| Polar Surface Area | 17.07 Ų | [8] |
Spectral Data
Detailed spectral data is crucial for the identification and characterization of 1-phenylpentan-1-one.
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Infrared (IR) Spectroscopy: The IR spectrum of 1-phenylpentan-1-one is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing around 1685 cm⁻¹. Other significant peaks include those for aromatic C-H stretching (around 3060 cm⁻¹) and C=C stretching (around 1598 and 1448 cm⁻¹), as well as aliphatic C-H stretching (around 2958, 2932, and 2872 cm⁻¹).
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Mass Spectrometry (MS): The electron ionization mass spectrum of 1-phenylpentan-1-one shows a molecular ion peak (M⁺) at m/z = 162. The base peak is typically observed at m/z = 105, corresponding to the benzoyl cation ([C₆H₅CO]⁺), which is a characteristic fragmentation pattern for alkyl phenyl ketones. Other significant fragments include m/z = 77 (phenyl cation) and m/z = 51.
Chemical Properties and Reactivity
1-Phenylpentan-1-one exhibits reactivity characteristic of aromatic ketones.
Photosensitization and Photochemistry
Valerophenone is a well-known photosensitizer, widely used in photochemical studies.[6][9] Upon absorption of UV radiation, it can undergo a Norrish Type II reaction, which involves intramolecular abstraction of a gamma-hydrogen by the excited carbonyl oxygen.[10][11] This leads to the formation of a 1,4-biradical intermediate, which can then undergo cleavage to form acetophenone and propene, or cyclization to form cyclobutanol derivatives.[10]
Norrish Type II reaction pathway of 1-phenylpentan-1-one.
This photochemical property makes it a useful tool in studying reaction mechanisms and as a photoinitiator in polymerization processes.[9]
Inhibition of Carbonyl Reductase
1-Phenylpentan-1-one has been identified as an inhibitor of the enzyme carbonyl reductase. This inhibitory activity is of interest in biochemical and pharmacological research, suggesting potential applications in modulating metabolic pathways involving this enzyme.
Experimental Protocols
Detailed methodologies for the synthesis of 1-phenylpentan-1-one are provided below.
Synthesis via Friedel-Crafts Acylation
This is a common and effective method for the synthesis of 1-phenylpentan-1-one.[5]
Reaction: Benzene + Valeryl Chloride → 1-Phenylpentan-1-one + HCl
Experimental Protocol:
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Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.
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Reagent Charging: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a suitable anhydrous solvent such as dichloromethane or carbon disulfide.
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Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
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Addition of Acylating Agent: Dissolve valeryl chloride (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel. Add the valeryl chloride solution dropwise to the stirred suspension of aluminum chloride over 30-60 minutes, maintaining the temperature below 10 °C.
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Addition of Benzene: Following the addition of valeryl chloride, add benzene (1.0 to 1.2 equivalents) dropwise to the reaction mixture, again keeping the temperature controlled.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-50 °C for dichloromethane) for 1-3 hours, or until the reaction is complete (monitored by TLC).
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Work-up:
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Cool the reaction mixture in an ice bath.
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Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer.
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Extract the aqueous layer with the organic solvent (e.g., dichloromethane).
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Combine the organic layers and wash successively with dilute HCl, water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Purification:
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Filter off the drying agent.
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Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure 1-phenylpentan-1-one.
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Experimental workflow for the synthesis of 1-phenylpentan-1-one.
Synthesis via Oxidation of 1-Phenyl-1-pentanol
An alternative route involves the oxidation of the corresponding secondary alcohol.
Reaction: 1-Phenyl-1-pentanol + Oxidizing Agent → 1-Phenylpentan-1-one
Experimental Protocol using Pyridinium Chlorochromate (PCC):
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Reagent Preparation: In a round-bottom flask, suspend pyridinium chlorochromate (PCC, 1.5 equivalents) in anhydrous dichloromethane.
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Addition of Alcohol: Dissolve 1-phenyl-1-pentanol (1.0 equivalent) in anhydrous dichloromethane and add it to the PCC suspension in one portion with stirring.
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Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC. The mixture will turn into a dark, tarry substance.
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Work-up:
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Dilute the reaction mixture with diethyl ether.
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Filter the mixture through a pad of silica gel or Celite to remove the chromium byproducts, washing the filter cake with additional diethyl ether.
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Combine the filtrates.
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-
Purification:
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Remove the solvent from the filtrate under reduced pressure.
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The resulting crude product can be further purified by column chromatography on silica gel or by vacuum distillation.
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Safety and Handling
1-Phenylpentan-1-one should be handled with appropriate safety precautions in a well-ventilated area or a fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes, and prevent inhalation of vapors.[6] Store in a cool, dry place away from heat and incompatible materials such as strong oxidizing agents.
Applications in Research and Development
1-Phenylpentan-1-one serves as a versatile intermediate in organic synthesis for the production of pharmaceuticals, fine chemicals, and specialty compounds.[12] Its photochemical properties make it an important tool in the study of light-induced reactions and in the development of UV-curable coatings and inks.[3] Furthermore, its inhibitory effect on carbonyl reductase opens avenues for its use in biochemical and medicinal chemistry research.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. che.hw.ac.uk [che.hw.ac.uk]
- 3. scribd.com [scribd.com]
- 4. 1-PHENYLPENTAN-1-ONE | CAS 1009-14-9 [matrix-fine-chemicals.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Norrish reaction - Wikipedia [en.wikipedia.org]
- 7. Khan Academy [khanacademy.org]
- 8. studylib.net [studylib.net]
- 9. 1-PHENYL-2-PENTANONE(6683-92-7) 13C NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
